

# Pirepemat's role in enhancing cholinergic neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pirepemat |           |
| Cat. No.:            | B8217989  | Get Quote |

An In-Depth Technical Guide to Pirepemat's Role in Enhancing Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pirepemat** (IRL752), a novel drug candidate, and its role in enhancing cholinergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visualizations of relevant pathways and processes.

#### **Core Mechanism of Action**

**Pirepemat** is classified as a "cortical enhancer" that regioselectively elevates levels of acetylcholine, norepinephrine, and dopamine in the cerebral cortex.[1][2] This effect is not achieved through direct interaction with cholinergic receptors but is hypothesized to result from its antagonist activity at the serotonin 5-HT7 receptor and α2-adrenergic receptors.[2][3][4] By blocking these receptors, **Pirepemat** modulates downstream signaling pathways that ultimately lead to an increase in cortical neurotransmitter release. This indirect enhancement of cholinergic and catecholaminergic neurotransmission forms the basis of its potential therapeutic effects on cognitive and motor deficits in conditions such as Parkinson's disease.

#### Signaling Pathway for Enhanced Neurotransmission





Click to download full resolution via product page

Caption: Pirepemat's proposed mechanism of action.

# Quantitative Data Receptor Binding Affinity



**Pirepemat**'s affinity for various neurotransmitter receptors and transporters has been characterized, with the following inhibition constants (Ki):

| Target                                                   | Ki (nM) |
|----------------------------------------------------------|---------|
| Serotonin 5-HT7 Receptor                                 | 980     |
| Sigma σ1 Receptor                                        | 1,200   |
| Serotonin Transporter (SERT)                             | 2,500   |
| α2C-Adrenergic Receptor                                  | 3,800   |
| α2A-Adrenergic Receptor                                  | 6,500   |
| Rat κ-Opioid Receptor (KOR)                              | 6,500   |
| Serotonin 5-HT2C Receptor                                | 6,600   |
| Serotonin 5-HT2A Receptor                                | 8,100   |
| Norepinephrine Transporter (NET)                         | 8,100   |
| α1-Adrenergic Receptor                                   | 21,000  |
| Data sourced from Wikipedia, citing preclinical studies. |         |

### **Preclinical In Vivo Microdialysis**

Studies in animal models demonstrated a dose-dependent and regionselective increase in neurotransmitter levels in specific brain regions.



| Brain Region                                    | Neurotransmitter       | Increase Above Baseline |
|-------------------------------------------------|------------------------|-------------------------|
| Cortex                                          | Catecholamines (DA/NE) | 600-750%                |
| Cortex                                          | Acetylcholine (ACh)    | ~250%                   |
| Hippocampus                                     | Acetylcholine (ACh)    | ~190%                   |
| Striatum                                        | Dopamine (DA)          | Unaltered               |
| Striatum                                        | Noradrenaline (NA)     | ~250%                   |
| Data reflects cortical-<br>preferential action. |                        |                         |

### **Clinical Efficacy (Phase IIb REACT-PD Study)**

The REACT-PD study evaluated the efficacy of **Pirepemat** in patients with Parkinson's disease.

| Endpoint                                                               | Pirepemat Dose | Result                                 | Statistical<br>Significance               |
|------------------------------------------------------------------------|----------------|----------------------------------------|-------------------------------------------|
| Fall Rate Reduction                                                    | 600 mg daily   | 42% reduction                          | Not statistically significant vs. placebo |
| Fall Rate Reduction (Medium Plasma Concentration)                      | -              | 51.5% reduction                        | p<0.05 vs. placebo                        |
| Cognitive Function (MoCA Scale)                                        | 600 mg daily   | Meaningful<br>improvement<br>indicated | Not statistically significant             |
| Top-line results from the Phase IIb study were reported in March 2025. |                |                                        |                                           |

## Pharmacokinetics (Phase I Study in Healthy Volunteers)



| Parameter                                                                       | Value                                           |  |
|---------------------------------------------------------------------------------|-------------------------------------------------|--|
| Median Time to Maximum Concentration (Tmax)                                     | 2.0 hours                                       |  |
| Mean Terminal Half-life                                                         | 3.7 - 5.2 hours                                 |  |
| Dose Proportionality                                                            | Linear relationship over the dose range studied |  |
| Food Effect                                                                     | No obvious impact on pharmacokinetics           |  |
| Data from a first-in-human, randomized, double-blind, placebo-controlled study. |                                                 |  |

# Experimental Protocols Preclinical Neurochemical and Behavioral Analysis

- In Vivo Microdialysis: This technique was employed to measure extracellular levels of
  acetylcholine, dopamine, and norepinephrine in the cortex, hippocampus, and striatum of
  freely moving animals. Probes were stereotaxically implanted, and dialysate samples were
  collected at baseline and following administration of Pirepemat or vehicle. Neurotransmitter
  concentrations were then quantified using high-performance liquid chromatography (HPLC).
- Cognitive Function Tests:
  - Novel Object Recognition Test: This test assesses learning and memory. Animals were
    familiarized with two identical objects in an arena. After a retention interval, one object was
    replaced with a novel one. The time spent exploring the novel versus the familiar object
    was measured, with a preference for the novel object indicating intact memory.
  - Reversal Learning Test: This task evaluates cognitive flexibility. Animals were trained to associate a reward with one of two stimuli. Once the association was learned, the reward contingency was reversed. The ability to adapt to the new rule is a measure of executive function.

#### **Phase IIb Clinical Trial (REACT-PD)**

Study Identifier: NCT05258071.



- Design: A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy, safety, and tolerability of two different doses of **Pirepemat** against a placebo.
- Population: 104 individuals with Parkinson's disease were randomized.
- Intervention: Participants received one of two dose levels of **Pirepemat** or a placebo orally, once daily, for 12 weeks as an add-on to their regular antiparkinsonian medication.
- Primary Endpoint: The primary objective was to measure the change in the frequency of falls during the treatment period compared to baseline.
- Secondary Endpoints: Assessments included cognitive function (using the Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.

#### **Phase IIb Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the Phase IIb REACT-PD study.

#### Conclusion

Pireperat represents a novel approach to treating symptoms associated with neurodegenerative diseases like Parkinson's. Its primary mechanism involves the antagonism of 5-HT7 and  $\alpha$ 2-adrenergic receptors, which indirectly enhances cortical cholinergic and catecholaminergic neurotransmission. Preclinical data strongly support this mechanism, demonstrating a significant and regioselective increase in cortical acetylcholine. While the primary endpoint in a Phase IIb study for reducing falls did not reach statistical significance at the tested dose, further analysis revealed a significant effect in a specific patient subgroup, and



positive signals in cognitive function were observed. These findings, combined with a favorable pharmacokinetic profile, support the continued investigation of **Pirepemat** for conditions marked by deficits in cortical function.

#### **Logical Relationship of Pirepemat's Therapeutic Effect**



Click to download full resolution via product page

Caption: Proposed therapeutic pathway for **Pirepemat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pirepemat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Pirepemat Wikipedia [en.wikipedia.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- To cite this document: BenchChem. [Pirepemat's role in enhancing cholinergic neurotransmission]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217989#pirepemat-s-role-in-enhancing-cholinergic-neurotransmission]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com